
Vinylphosphonic acid
Overview
Description
Vinylphosphonic acid is an organophosphorus compound with the chemical formula C₂H₅O₃P. It is a colorless, low-melting solid, although commercial samples are often yellowish viscous liquids. This compound is primarily used in the preparation of adhesives and polymeric materials. The phosphorus center in this compound is tetrahedral, bonded to a vinyl group, two hydroxyl groups, and an oxygen atom .
Preparation Methods
Vinylphosphonic acid can be synthesized through several methods. The most common synthetic route involves the addition of phosphorus trichloride to acetaldehyde, forming an adduct that reacts with acetic acid. The resulting product undergoes dehydrochlorination to yield this compound . The reaction steps are as follows:
- ( \text{PCl}_3 + \text{CH}_3\text{CHO} \rightarrow \text{CH}_3\text{CH(O}-)\text{PCl}_3+ )
- ( \text{CH}_3\text{CH(O}-)\text{PCl}_3+ + 2 \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{CH}_3\text{CH(Cl)PO(OH)}_2 + 2 \text{CH}_3\text{COCl} )
- ( \text{CH}_3\text{CH(Cl)PO(OH)}_2 \rightarrow \text{CH}_2=\text{CHPO(OH)}_2 + \text{HCl} )
Industrial production of this compound often utilizes 2-chloroethylphosphonic acid, a plant growth regulator, as a starting material. This method is favored due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Polymerization Reactions
VPA undergoes polymerization to form poly(vinylphosphonic acid) (PVPA) and copolymers, driven by its vinyl group and phosphonic acid functionality.
Homopolymerization
Radical polymerization of VPA is the most common method for synthesizing PVPA. Key mechanisms include:
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Cyclopolymerization via Anhydride Intermediate : VPA forms a cyclic anhydride intermediate during polymerization, leading to a predominantly linear polymer with occasional head-to-head or tail-to-tail linkages (23.5% of all links) .
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Initiators and Conditions : Polymerization typically uses benzoyl peroxide (BPO) as an initiator at 80°C, yielding high-molecular-weight PVPA () .
Table 1: Homopolymerization Conditions and Outcomes
Initiator | Temperature (°C) | Solvent | Tacticity | |
---|---|---|---|---|
BPO | 80 | Toluene | 62,000 | Nearly atactic |
Copolymerization
VPA copolymerizes with hydrophilic monomers to tailor material properties:
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With 2-Deoxy-2-Methacrylamido-D-Glucose (MAG) : Reactivity ratios (, ) indicate MAG dominates incorporation into the copolymer .
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With 4-Acryloylmorpholine (4-AM) : Copolymers exhibit enhanced hydrophilicity and molecular weights up to .
Table 2: Copolymerization Parameters
Comonomer | Solvent | VPA in Feed (mol.%) | VPA in Copolymer (mol.%) | |
---|---|---|---|---|
MAG | Water | 50 | 14 | 180,000 |
4-AM | Methanol | 50 | 12 | 310,000 |
Substitution Reactions
The vinyl group in VPA participates in nucleophilic substitution and crosslinking reactions:
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Crosslinking with PEGDA : Water-in-oil suspension polymerization using poly(ethylene glycol) diacrylate (PEGDA) produces crosslinked PVPA particles. These particles exhibit high porosity and phosphonic acid group density, ideal for metal ion adsorption .
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Derivatization : VPA reacts with thionyl chloride to form phosphoryl chloride intermediates, enabling further functionalization .
Complexation with Metal Ions
PVPA’s phosphonic acid groups chelate metal ions, forming stable complexes:
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Divalent Ions (Cu²⁺, Zn²⁺) : Adsorption capacities reach 0.45 mmol/g for Cu²⁺ and 0.38 mmol/g for Zn²⁺ .
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Trivalent Lanthanides (La³⁺, Tb³⁺, Lu³⁺) : PVPA-Eu³⁺ complexes exhibit strong luminescence, with intensity dependent on copolymer composition .
Table 3: Metal Ion Adsorption by Crosslinked PVPA Particles
Metal Ion | Adsorption Capacity (mmol/g) | Selectivity (vs. Competing Ions) |
---|---|---|
Cu²⁺ | 0.45 | High |
La³⁺ | 0.28 | Moderate |
Tb³⁺ | 0.31 | High |
Acid-Base Behavior
PVPA acts as a monoprotic acid (), with the second phosphonic acid proton remaining undissociated under typical conditions . This property is critical for its use in proton-conductive membranes and pH-responsive materials.
Environmental and Reaction Condition Dependencies
Scientific Research Applications
Biomedical Applications
1.1 Bone Tissue Engineering
Vinylphosphonic acid has shown promise in the development of hydrogels for bone tissue engineering. Specifically, copolymers of poly(this compound) and acrylic acid (PVPA-co-AA) have been synthesized to create hydrogels that exhibit high porosity and swelling capacity. These properties enhance cell adhesion and proliferation, making them suitable for use as scaffolds in bone regeneration. The increased flexibility of these hydrogels allows for better adaptation to bone defect sites, promoting effective healing .
1.2 Drug Delivery Systems
VPA-based polymers have been explored as drug carriers due to their ability to improve adhesion to biological surfaces and enhance drug release profiles. For instance, the incorporation of VPA into polymer matrices has been shown to increase biocompatibility and drug loading capacity, making them suitable for targeted drug delivery applications .
Environmental Applications
2.1 Adsorption of Heavy Metals
This compound has been utilized in the modification of poly(amidoxime) materials to enhance their adsorption capabilities for heavy metals such as uranium (U(VI)). The modified materials demonstrate improved anti-biofouling properties and increased efficiency in the uptake of U(VI) from seawater, highlighting VPA's role in environmental remediation efforts .
Material Science Applications
3.1 Polymer Modification
VPA is frequently used to modify existing polymer systems to enhance their properties. For example, grafting poly(this compound) onto poly(arylene octasilsesquioxane) has resulted in membranes with improved proton conductivity, which are beneficial for fuel cell applications . Additionally, VPA's ability to create strong adhesive bonds makes it valuable in coatings and surface treatments for corrosion resistance .
3.2 Synthesis of Luminescent Complexes
Recent studies have demonstrated that copolymers of VPA can form luminescent complexes with lanthanide ions, such as europium (Eu³⁺). These complexes exhibit unique luminescent properties that can be harnessed for medical imaging and sensor applications, showcasing VPA's potential in advanced optical materials .
Table 1: Properties and Applications of PVPA-based Hydrogels
Property | Value | Application |
---|---|---|
Swelling Capacity | High | Bone tissue scaffolds |
Mechanical Flexibility | Enhanced | Adaptation to bone defects |
Cell Adhesion | Improved | Drug delivery systems |
Case Study: Adsorption of U(VI)
A study evaluated the adsorption capabilities of PVPA/PAO for uranium recovery from seawater under varying environmental conditions. The results indicated that the modified PVPA significantly enhanced the adsorption efficiency compared to unmodified materials.
- Adsorption Isotherm Model: Langmuir model was used to simulate experimental data.
- Environmental Conditions: Variations in pH and temperature were assessed to optimize adsorption performance.
Mechanism of Action
The mechanism of action of vinylphosphonic acid involves its ability to form strong bonds with metal ions and organic substrates. This property is due to the presence of the phosphonic acid group, which can chelate metal ions and form stable complexes. These interactions are crucial in applications such as corrosion inhibition and drug delivery .
Comparison with Similar Compounds
Vinylphosphonic acid is unique among phosphonic acids due to its vinyl group, which allows for polymerization and the formation of various derivatives. Similar compounds include:
Diethyl vinylphosphonate: Used as a flame retardant and plasticizer.
Phosphoric acid 2-hydroxyethyl methacrylate ester: Used in dental materials.
11-Phosphonoundecyl acrylate: Used in surface coatings.
These compounds share the phosphonic acid group but differ in their organic substituents, leading to varied applications and properties.
Biological Activity
Vinylphosphonic acid (VPA) is a phosphonic acid that has garnered attention for its diverse biological activities, particularly in the fields of antiviral therapy and bone regeneration. This article synthesizes current research findings on the biological activity of VPA, highlighting its applications, mechanisms of action, and potential therapeutic uses.
1. Antiviral Properties
Recent studies have demonstrated that copolymers based on this compound exhibit significant antiviral activity, particularly against the influenza virus.
Key Findings:
- A copolymer of VPA with 4-acryloylmorpholine (4-AM) showed an IC50 value of 1 µg/mL and a selectivity index of 302, indicating low cytotoxicity and high efficacy against the virus .
- In a murine model of influenza pneumonia, prophylactic intranasal administration of this copolymer completely prevented virus-induced mortality, while the placebo group exhibited a 90% mortality rate .
Table 1: Antiviral Efficacy of VPA Copolymers
Copolymer Composition | IC50 (µg/mL) | Selectivity Index | Mortality Rate (%) |
---|---|---|---|
VPA + 4-AM | 1 | 302 | 0 |
Placebo | - | - | 90 |
2. Applications in Bone Regeneration
This compound has also been investigated for its potential as a bioactive component in bone tissue engineering. Poly(this compound-co-acrylic acid) (PVPA-co-AA) hydrogels have been developed to serve as scaffolds for bone regeneration.
Mechanism of Action:
- PVPA-co-AA mimics bisphosphonates, which are known to bind to calcium ions in bone and promote mineralization .
- Studies indicate that PVPA-co-AA enhances osteogenic differentiation in human bone marrow-derived mesenchymal stem cells (hBM-MSCs) and mineralization in osteoblast-like cells (SaOS-2) .
Table 2: Effects of PVPA-co-AA on Bone Cells
Polymer Type | Osteoconductive Effect | Osteoinductive Effect | Cell Type |
---|---|---|---|
PVPA-co-AA | Yes | Yes | SaOS-2 |
Control (PCL only) | No | No | SaOS-2 |
3. Hydrogel Properties
The incorporation of VPA into hydrogels significantly affects their physical properties, including porosity and swelling capacity, which are crucial for cell adhesion and proliferation.
Research Highlights:
- Increasing VPA content in hydrogels leads to higher porosity and improved swelling capacities .
- Enhanced cell spreading and proliferation were observed on hydrogels with higher VPA concentrations compared to standard PCL scaffolds .
Table 3: Hydrogel Properties Based on VPA Content
Sample Code | VPA Content (%) | Porosity (%) | Swelling Capacity (%) |
---|---|---|---|
VPA-0 | 0 | Low | Low |
VPA-10 | 10 | Medium | Medium |
VPA-30 | 30 | High | High |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of vinylphosphonic acid (VPA) critical for experimental design?
VPA (C₂H₅O₃P, CAS 1746-03-8) has a density of 1.389 g/mL at 25°C, a melting point range of 41–45°C (lit.), and a boiling point of 266.2°C at atmospheric pressure . Its solubility in water, alcohols, ketones, and esters makes it versatile for solution-based syntheses. Researchers must note its hygroscopic nature and GHS05 hazard classification (corrosive liquid) when designing storage and handling protocols .
Q. How can VPA be safely handled in laboratory settings?
VPA requires storage in corrosion-resistant containers (e.g., glass or PTFE) at temperatures below 25°C. Personal protective equipment (PPE), including acid-resistant gloves and goggles, is mandatory. Spills should be neutralized with sodium bicarbonate and rinsed with water. Transport classification (UN 3265) mandates labeling as "CORROSIVE LIQUID, ACIDIC, ORGANIC" .
Q. What are the standard methods for synthesizing VPA and verifying its purity?
VPA is commonly synthesized via radical polymerization of precursors like vinyl esters with phosphorous acid derivatives. Purity verification involves nuclear magnetic resonance (¹H/³¹P NMR) for structural confirmation and titration for acid content quantification. Differential scanning calorimetry (DSC) can identify impurities affecting thermal stability .
Q. How does VPA interact with metal ions, and what analytical techniques are used to study these interactions?
VPA chelates metals (Fe, Cu, Zn, etc.) through its phosphonic acid group, forming stable complexes. Inductively coupled plasma mass spectrometry (ICP-MS) and X-ray photoelectron spectroscopy (XPS) are used to analyze binding stoichiometry and surface interactions .
Advanced Research Questions
Q. How can VPA be copolymerized with stimuli-responsive monomers for biomedical applications?
VPA is copolymerized with N-isopropylacrylamide (NIPAAm) and 2-hydroxyethyl acrylate (HEA) via free radical polymerization to create thermoresponsive hydrogels. The molar feed ratio of VPA influences sol-gel transition temperatures (27.6–40.5°C) and calcium ion responsiveness, critical for drug delivery systems. Rheology and DSC are used to optimize transition behavior .
Q. What challenges arise when incorporating VPA into silicon oxide-based lithium-ion battery anodes?
Poly(this compound) (PVPA) enhances anode stability by forming strong bonds with SiO₂ particles, reducing electrode degradation during lithiation. Challenges include optimizing PVPA molecular weight for adhesion vs. ionic conductivity and mitigating pH sensitivity during slurry preparation. Cyclic voltammetry and electrochemical impedance spectroscopy (EIS) are key for performance evaluation .
Q. How do contradictions in reported melting points (-35°C vs. 41–45°C) affect experimental reproducibility?
Discrepancies may stem from impurities, polymorphic forms, or measurement techniques. Researchers should cross-validate using DSC and consult multiple sources (e.g., NIST Chemistry WebBook) while reporting detailed synthesis and purification protocols to ensure reproducibility .
Q. What strategies resolve conflicting data on VPA’s reactivity in radical polymerization?
Contradictions in branching efficiency or reaction rates often arise from initiator choice (e.g., AIBN vs. peroxides) or oxygen inhibition. Controlled experiments under inert atmospheres, coupled with gel permeation chromatography (GPC) for molecular weight distribution analysis, help isolate variables .
Q. Methodological Guidance
Q. How should researchers design experiments to study VPA’s role in biomimetic mineralization?
- Hypothesis : VPA’s phosphonic acid group templates calcium phosphate nucleation.
- Design : Vary VPA concentration in simulated body fluid (SBF) and monitor mineralization via SEM-EDX and XRD.
- Controls : Include non-phosphonic acid polymers (e.g., polyacrylic acid) to isolate chelation effects.
- Replication : Triplicate experiments with statistical analysis (ANOVA) to confirm significance .
Q. What statistical approaches are recommended for analyzing VPA copolymer performance data?
Multivariate analysis (e.g., PCA) identifies dominant factors (e.g., VPA content, crosslinker ratio) affecting properties like swelling ratio or mechanical strength. For small datasets, non-parametric tests (Mann-Whitney U) minimize Type I/II errors .
Properties
IUPAC Name |
ethenylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O3P/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWTYVWXUKTLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27754-99-0 | |
Record name | Poly(vinylphosphonic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27754-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40862745 | |
Record name | Phosphonic acid, P-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1746-03-8, 27754-99-0 | |
Record name | Vinylphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1746-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, P-ethenyl-, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, P-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phosphonic acid, ethenyl-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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